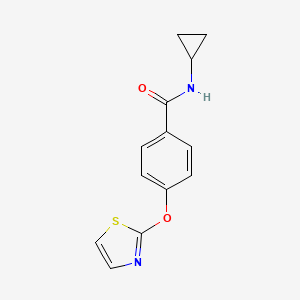

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide

Description

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a cyclopropyl group attached to the nitrogen atom and a thiazol-2-yloxy group attached to the benzamide ring. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name |

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c16-12(15-10-3-4-10)9-1-5-11(6-2-9)17-13-14-7-8-18-13/h1-2,5-8,10H,3-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHSZWYSKCGUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Coupling Reaction: The thiazole derivative is then coupled with 4-hydroxybenzamide using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Cyclopropylation: The final step involves the introduction of the cyclopropyl group to the nitrogen atom of the benzamide ring. This can be achieved using cyclopropylamine under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the thiazole and benzamide rings.

Reduction: Reduced forms of the benzamide ring.

Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety may facilitate binding to receptor sites, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

N-cyclopropyl-4-(thiazol-2-yl)benzamide: Lacks the oxy group, potentially altering its biological activity.

N-cyclopropyl-4-(thiazol-2-yloxy)aniline: Aniline instead of benzamide, affecting its chemical properties.

N-cyclopropyl-4-(thiazol-2-yloxy)benzoic acid: Carboxylic acid group instead of amide, influencing its reactivity.

Uniqueness

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide is unique due to the presence of both the cyclopropyl and thiazol-2-yloxy groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its stability under various conditions.

Biological Activity

N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a thiazole moiety, which contribute to its unique biological properties. The thiazole ring is known for its role in various pharmacological activities, including interactions with specific enzymes and receptors.

| Attribute | Description |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | Approximately 300 g/mol (exact weight varies based on substitutions) |

| Structural Features | Cyclopropyl group, thiazole ring, benzamide structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Anticancer Activity : The compound has shown potential in inhibiting enzymes involved in cell proliferation, suggesting its utility as an anticancer agent. It may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

- Antimicrobial Activity : Studies indicate that the compound can inhibit microbial enzymes, leading to significant antimicrobial effects. This includes activity against various bacterial strains and fungi.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:

-

Anticancer Efficacy :

- A study demonstrated that the compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating promising anticancer potential .

- Mechanistic studies revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

-

Antimicrobial Properties :

- In vitro assays showed that this compound effectively inhibited Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- The compound also displayed antifungal activity against Candida albicans, further supporting its broad-spectrum antimicrobial capabilities.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Biological Activity | Unique Attributes |

|---|---|---|

| N-(4-Cyclopropyl-1,3-thiazol-2-yl)-N-phenylamine | Anticancer, antimicrobial | Phenyl substitution enhances activity |

| N-(4-Cyclopropyl-1,3-thiazol-2-yloxy)benzamide | Anticancer, antimicrobial | Enhanced interactions due to thiazole ring |

| N-(4-Cyclopropyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide | Potential analgesic properties | Piperidine group may alter pharmacokinetics |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-cyclopropyl-4-(1,3-thiazol-2-yloxy)benzamide?

Answer:

A two-step approach is typically employed:

Amide bond formation : React 4-(1,3-thiazol-2-yloxy)benzoyl chloride with cyclopropylamine under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine) to yield the cyclopropylamide core.

Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization (e.g., from methanol) ensures high purity.

Characterization : Confirm structure via / NMR (amide NH resonance at δ ~6.2 ppm, cyclopropyl protons at δ ~0.5–0.9 ppm), IR (amide C=O stretch ~1620–1680 cm), and HRMS (exact mass verification) .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:

Single-crystal X-ray diffraction (SHELX suite) resolves the conformation:

- The thiazole and benzamide moieties are coplanar, stabilized by π-π stacking and intramolecular hydrogen bonds (e.g., N–H···N between amide and thiazole).

- Cyclopropyl adopts a chair-like conformation, minimizing steric strain.

Key parameters : Interatomic distances (C–O, C–N) and torsion angles confirm electronic conjugation, critical for target binding .

Advanced: How can structure-activity relationships (SAR) be systematically explored for thiazole-containing benzamides?

Answer:

Methodology :

- Variation of substituents : Synthesize analogs with modifications to the thiazole (e.g., 5-chloro, nitro) or benzamide (e.g., methoxy, methylthio) groups.

- Biological assays : Test inhibitory activity against target enzymes (e.g., tyrosine kinases, PFOR) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).

- Computational docking : Use AutoDock Vina to predict binding modes and affinity trends. For example, electron-withdrawing thiazole substituents enhance hydrogen bonding with active-site residues .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

Root-cause analysis :

Purity verification : Validate compound integrity via HPLC (≥95% purity) and LC-MS to exclude degradation products.

Assay standardization : Compare protocols for differences in buffer pH, incubation time, or cell lines.

Orthogonal assays : Confirm activity using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling.

Example : Discrepancies in IC values may arise from residual DMSO in cell-based assays, which can be mitigated by solvent controls .

Advanced: What computational strategies are effective for identifying molecular targets of this compound?

Answer:

Workflow :

Pharmacophore modeling : Generate 3D chemical feature maps (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase.

Reverse docking : Screen against databases like PDB or ChEMBL with AutoDock. Prioritize kinases or GPCRs based on binding energy (< -8 kcal/mol).

Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., in GROMACS) to assess stability over 100 ns trajectories.

Case study : Analogous benzamides inhibit DDR1/2 kinases via binding to the ATP pocket, validated by kinase profiling panels .

Advanced: How can metabolic stability and pharmacokinetics (PK) be optimized for in vivo studies?

Answer:

Strategies :

- LogP adjustment : Introduce polar groups (e.g., hydroxyl, morpholine) to reduce logP from ~3.5 to ~2.0, enhancing aqueous solubility.

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. CYP450 inhibition assays identify metabolic hotspots.

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve bioavailability in rodent PK studies .

Advanced: How is solubility in biological buffers addressed during in vitro assays?

Answer:

Approaches :

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to prevent precipitation.

- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for colloidal stabilization.

- Dynamic light scattering (DLS) : Monitor aggregate formation at 25°C and 37°C to validate homogeneity .

Advanced: What analytical methods are used to assess chemical stability under varying conditions?

Answer:

Forced degradation studies :

- Acid/Base hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h; analyze by HPLC for degradation products (e.g., cleavage of thiazole-ether bond).

- Oxidative stress : Treat with 3% HO and monitor via NMR for sulfoxide formation.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation with UPLC-PDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.